Antimalarial Activity of Ulongamide A vs. Lyngbyabellin A in P. falciparum
Ulongamide A exhibits moderate antimalarial activity against Plasmodium falciparum blood-stages with an EC50 of 0.99 μM, while the co-isolated analog lyngbyabellin A is approximately 6,600-fold more potent with an EC50 of 0.15 nM [1]. This direct head-to-head comparison from the same study establishes ulongamide A as a distinct scaffold with a potency profile suitable for analog development and structure-activity relationship (SAR) investigations rather than as a lead candidate.
| Evidence Dimension | Antimalarial potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.99 μM |
| Comparator Or Baseline | Lyngbyabellin A: EC50 = 0.15 nM |
| Quantified Difference | 6,600-fold difference (Lyngbyabellin A is ~6,600× more potent) |
| Conditions | Plasmodium falciparum blood-stage assay (SYBR Green I-based fluorescence) |
Why This Matters
This quantitative difference defines ulongamide A's niche as a SAR probe or analog starting point, not a lead, directly guiding procurement for antimalarial screening campaigns.
- [1] Sweeney-Jones, A. M.; Gagaring, K.; Antonova-Koch, J.; Zhou, H.; Mojib, N.; Soapi, K.; Skolnick, J.; McNamara, C. W.; Kubanek, J. Antimalarial Peptide and Polyketide Natural Products from the Fijian Marine Cyanobacterium Moorea producens. Mar. Drugs 2020, 18 (3), 167. View Source
